GSK2334470, chemically known as (3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide, is a small molecule developed by GlaxoSmithKline (GSK) as a research tool to study the biological functions of PDK1. PDK1 is a serine/threonine kinase belonging to the AGC kinase family and plays a crucial role in regulating various cellular processes, including cell growth, survival, metabolism, and tumorigenesis [, , , , , ]. GSK2334470 is a potent and highly selective inhibitor of PDK1, exhibiting an IC50 of ~10 nM []. This compound demonstrates remarkable selectivity for PDK1 over a panel of 93 other protein kinases, including 13 closely related AGC kinases, even at concentrations 500-fold higher [].
GSK2334470 is a novel compound developed by GlaxoSmithKline, recognized for its specificity as an inhibitor of 3-phosphoinositide-dependent protein kinase 1. This compound has garnered attention in the field of cancer research due to its potential to modulate key signaling pathways involved in cell growth and survival. The primary mechanism of action involves the inhibition of protein kinase signaling, particularly affecting the Akt pathway, which is crucial in various cellular processes including metabolism, proliferation, and survival.
GSK2334470 was synthesized by GlaxoSmithKline and is expected to be available for purchase through suppliers such as Sigma-Aldrich and Tocris . The compound's development was aimed at creating a highly selective inhibitor that could serve as a valuable tool in biochemical research and therapeutic applications.
GSK2334470 falls under the category of small molecule inhibitors, specifically targeting protein kinases. It has been classified as a potent and selective inhibitor of 3-phosphoinositide-dependent protein kinase 1, with an IC50 value of approximately 10 nM . This specificity distinguishes it from other kinases, making it a useful agent in studying the role of PDK1 in various biological processes.
GSK2334470 primarily functions through competitive inhibition of PDK1, preventing its activation and subsequent phosphorylation of downstream targets such as Akt, S6K1, and SGK . This inhibition disrupts critical signaling pathways involved in cell growth and survival.
The compound effectively ablates T-loop phosphorylation within these kinases, which is essential for their activation. Experimental setups often involve treating various cell lines with GSK2334470 and assessing changes in phosphorylation states through techniques such as Western blotting .
GSK2334470 inhibits PDK1 by binding to its active site, thereby blocking the phosphorylation of its substrates. This action hampers the activation of downstream signaling pathways that are critical for tumor cell proliferation and survival. The compound has shown efficacy in reducing Akt activation in response to stimuli such as insulin-like growth factor 1 and serum .
Research indicates that GSK2334470 is particularly effective in cell lines lacking phosphatase and tensin homolog (PTEN), which are often more reliant on PDK1 signaling for survival . Its mechanism highlights potential applications in targeting cancer cells with aberrant Akt signaling.
GSK2334470 exhibits high solubility in dimethyl sulfoxide, facilitating its use in various biochemical assays. The compound's stability under standard laboratory conditions allows for extended use without significant degradation.
The compound's selectivity profile indicates minimal cross-reactivity with other kinases at concentrations significantly higher than its IC50 value . This property enhances its utility in experimental designs aimed at dissecting specific signaling pathways without confounding effects from other kinases.
GSK2334470 has been employed extensively in cancer research to investigate its effects on tumor cell proliferation and survival mechanisms. Its application includes:
The compound's ability to selectively inhibit PDK1 makes it a promising candidate for further exploration in therapeutic contexts targeting cancers driven by aberrant Akt signaling pathways .
GSK2334470 (chemical name: (3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide) was developed as a potent and selective inhibitor of 3-phosphoinositide-dependent kinase-1 (PDK1). First disclosed in patent literature (WO 2010059658), its discovery stemmed from systematic optimization of pyrrolopyridine/pyrimidine scaffolds to enhance kinase selectivity [7] [10]. The compound features a stereospecific piperidinecarboxamide core with absolute (3S,6R) configuration, critical for target engagement. Its molecular weight is 462.59 g/mol (C₂₅H₃₄N₈O), and high-performance liquid chromatography (HPLC) confirms ≥98% purity [1].
Key structural attributes include:
X-ray crystallography reveals that GSK2334470 binds the ATP-binding site of PDK1, with specific affinity for the "DFG-in" conformation. The compound exhibits solubility in polar solvents (100 mM in DMSO or ethanol) but limited aqueous solubility, necessitating dimethyl sulfoxide (DMSO)-based stock solutions for cellular assays [1] [3].
Table 1: Physicochemical Properties of GSK2334470
Property | Value |
---|---|
Molecular Formula | C₂₅H₃₄N₈O |
Molecular Weight | 462.59 g/mol |
CAS Number | 1227911-45-6 |
Purity | ≥98% (HPLC) |
Solubility in DMSO | 100 mM (46.26 mg/mL) |
Chiral Configuration | (3S,6R) |
Storage Conditions | +4°C (desiccated) |
GSK2334470 is classified as a highly selective, ATP-competitive Type I inhibitor of PDK1 (PDPK1), with biochemical IC₅₀ values of 2.5–10 nM [1] [5] [9]. It suppresses T-loop phosphorylation of PDK1 substrates, including:
Selectivity profiling across 285 kinases demonstrated >1,000-fold specificity for PDK1. At 10 μM, it inhibits only 24 kinases >50%, with negligible activity against PI3K, Aurora, ROCK, or p38 MAPK [5] [9]. Cellular efficacy occurs at 0.03–1 μM, suppressing phospho-S6K (Thr389) and phospho-SGK in HEK293, U87 glioblastoma, and mouse embryonic fibroblasts [3] [5].
Table 2: Kinase Inhibition Profile of GSK2334470
Target | IC₅₀/EC₅₀ | Assay Type | Selectivity vs. PDK1 |
---|---|---|---|
PDK1 | 10 nM | Biochemical kinase | Reference |
Akt (Thr308) | 10 nM | Cellular (HEK293) | 1,000-fold |
S6K1 | 30 nM | Cellular (U87) | >500-fold |
PI3K | >10,000 nM | Biochemical lipid | >1,000-fold |
mTOR | >10,000 nM | Biochemical kinase | >1,000-fold |
PDK1 is a master regulator of the AGC kinase family, positioned downstream of phosphatidylinositol 3-kinase (PI3K). It activates oncogenic effectors like Akt, S6K, RSK, and PKC upon recruitment to the plasma membrane by phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) [10]. Targeting PDK1 offers distinct advantages:
In multiple myeloma (MM), GSK2334470 exhibits potent cytotoxicity (IC₅₀ = 3.98–10.56 μM), particularly in cells with intact PTEN expression. PTEN loss (e.g., RPMI 8226, OPM-2 cells) confers relative resistance, reversible by PTEN reconstitution [2] [4]. Combination studies demonstrate synergy with:
In BrafV600E::Pten−/− melanoma models, GSK2334470 delays tumorigenesis and metastasis by inhibiting SGK3, an AGC kinase critical in PI3Kβ-driven cancers [1] [8]. This underscores its utility against tumors dependent on PDK1 substrates beyond Akt.
Table 3: Oncogenic Contexts Supporting PDK1 Targeting with GSK2334470
Cancer Type | Key Mechanism | Therapeutic Rationale |
---|---|---|
Multiple Myeloma | PTEN loss → PI3K hyperactivation | Resensitizes to mTOR/proteasome inhibition |
Neuroblastoma | AKT inhibitor resistance → PDK1/mTOR upregulation | Overcomes adaptive S6K/RSK signaling |
Melanoma | BrafV600E/Pten loss → SGK3 dependency | Blocks PI3Kβ-SGK3 bypass of Akt |
Triple-Negative BC | RTK-driven PI3K activation | Synergizes with IGF-1R/EGFR inhibitors |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7